

Application Notes and Protocols for Omecamtiv Mecarbil in Preclinical Animal Models

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Compound of Interest

Compound Name: Omecamtiv mecarbil-d8

Cat. No.: B12427965

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A Note on **Omecamtiv Mecarbil-d8**: While these application notes focus on the preclinical use of Omecamtiv mecarbil, its deuterated analog, **Omecamtiv mecarbil-d8**, serves as a critical tool in the quantitative analysis of the parent compound. Due to its near-identical chemical and physical properties but distinct mass, **Omecamtiv mecarbil-d8** is the ideal internal standard for mass spectrometry-based bioanalytical assays (e.g., LC-MS/MS) to accurately determine the concentration of Omecamtiv mecarbil in biological matrices such as plasma, serum, and tissue homogenates from preclinical studies. All subsequent sections will detail the application and protocols for the active compound, Omecamtiv mecarbil.

Introduction

Omecamtiv mecarbil (formerly CK-1827452) is a first-in-class, selective small molecule activator of cardiac myosin.[1][2] It is designed to directly target the contractile machinery of the heart, enhancing cardiac muscle performance by a novel mechanism of action.[2] Preclinical research has demonstrated its potential to increase cardiac contractility without significantly affecting intracellular myocyte calcium concentrations or myocardial oxygen consumption, making it a promising therapeutic candidate for conditions like heart failure with reduced ejection fraction (HFrEF).[2][3] These notes provide a summary of its application in various preclinical animal models, detailing its mechanism of action, experimental protocols, and observed pharmacodynamic effects.

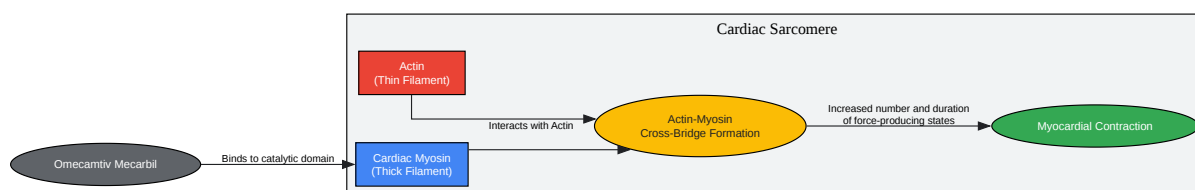
Mechanism of Action

Omecamtiv mecarbil enhances cardiac contractility by directly binding to the catalytic domain of cardiac myosin, the motor protein responsible for converting chemical energy (from ATP hydrolysis) into mechanical force.[3] Its mechanism involves:

- Stabilization of the pre-power stroke state: Omecamtiv mecarbil stabilizes the myosin head in a state that is primed for actin binding.[1]
- Increased rate of actin-myosin cross-bridge formation: It accelerates the transition of the actin-myosin complex from a weakly bound to a strongly bound, force-producing state.[1]
- Prolonged duration of the power stroke: The drug increases the duration of time that myosin remains strongly bound to actin.[1]

This combined action leads to an increased number of active cross-bridges during systole, resulting in a more forceful and prolonged systolic ejection time.[1][3] Notably, this action is independent of intracellular calcium and cAMP levels, distinguishing it from traditional inotropic agents.[1]

Signaling Pathway Diagram



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Caption: Mechanism of action of Omecamtiv mecarbil at the cardiac sarcomere.

Quantitative Data from Preclinical Animal Studies

The following tables summarize the key pharmacodynamic effects of Omecamtiv mecarbil observed in various preclinical animal models.

Table 1: Effects of Omecamtiv Mecarbil in a Canine Model of Systolic Heart Failure

Parameter	Change from Baseline	Dosage	Reference
Wall Thickening	▲ 25 ± 6.2%	0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion	[4]
Stroke Volume	▲ 44 ± 6.5%	0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion	[4]
Cardiac Output	▲ 22 ± 2.8%	0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion	[4]
Heart Rate	▼ 15 ± 3.0%	0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion	[4]
LV Systolic Ejection Time	▲ 26 ± 2.9%	0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion	[4]
LV dP/dt	No significant change	0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion	[4]
Myocardial Oxygen Consumption	No significant change	0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion	[3]

Table 2: Effects of Omecamtiv Mecarbil in Healthy Rats

Parameter	Change from Baseline	Dosage	Reference
Fractional Shortening (FS)	▲ from $41.2 \pm 2.3\%$ to $55.3 \pm 4.1\%$	Cumulative IV dose of 1200 $\mu\text{g/kg}$	[5]
Ejection Fraction (EF)	▲ from $73.3 \pm 2.2\%$ to $87.4 \pm 3.6\%$	Cumulative IV dose of 1200 $\mu\text{g/kg}$	[5]
Systolic Ejection Time (SET)	▲ from 75.2 ± 2.5 ms to 117.4 ± 6.1 ms	Cumulative IV dose of 1200 $\mu\text{g/kg}$	[5]
LV Internal Diameter (systole)	▼ from 4.0 ± 0.2 mm to 2.2 ± 0.3 mm	Cumulative IV dose of 1200 $\mu\text{g/kg}$	[5]
LV Internal Diameter (diastole)	▼ from 6.7 ± 0.2 mm to 5.7 ± 0.3 mm	Cumulative IV dose of 1200 $\mu\text{g/kg}$	[5]

Table 3: Effects of Omecamtiv Mecarbil in a Mouse Model of Nemaline Myopathy

Parameter	Observation	Dosage	Reference
Calcium Sensitivity (pCa50) of Type I Muscle Fibers	Restored to control levels	In vitro application	[6]
Force at Submaximal Activation	▲ ~50% in Neb cKO fibers	In vitro application	[6]
Isometric Force and Power of Intact Soleus Muscle	Increased	In vitro application	[6]

Experimental Protocols

Canine Model of Systolic Heart Failure

- Animal Model: Pacing-induced systolic heart failure in dogs, with or without a prior myocardial infarction.[4]

- Instrumentation: Chronically instrumented for the measurement of left ventricular (LV) pressure, wall thickness, and cardiac output.[4]
- Dosing Regimen: An intravenous (IV) bolus of 0.25 mg/kg Omecamtiv mecarbil, immediately followed by a continuous infusion of 0.25 mg/kg/h for 24 to 72 hours.[4]
- Pharmacodynamic Assessment: Hemodynamic parameters are continuously monitored. Echocardiography can be used to assess cardiac dimensions and function. Blood samples are collected periodically for pharmacokinetic analysis, using LC-MS/MS with **Omecamtiv mecarbil-d8** as an internal standard.

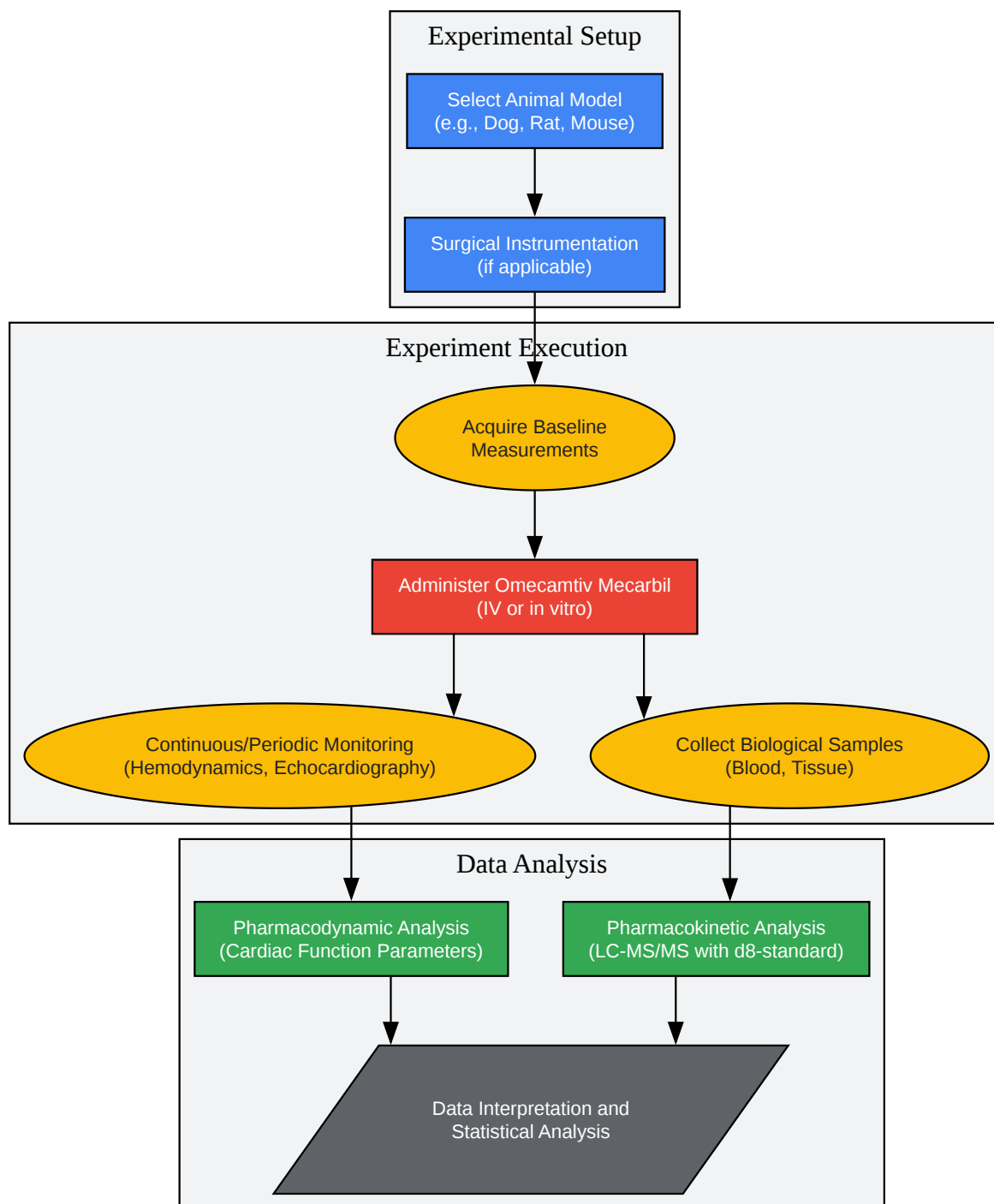
Rat Model for Cardiac Function Assessment

- Animal Model: Healthy adult male rats.[5][7]
- Dosing Regimen: Intravenous infusion of Omecamtiv mecarbil. One study used cumulative doses of 200, 400, and 600 µg/kg body weight.[5]
- Pharmacodynamic Assessment: Echocardiography is performed to measure parameters such as fractional shortening (FS), ejection fraction (EF), LV ejection time (LVET), and aortic pre-ejection period (PEP).[7] Left ventricular pressure-volume analysis can also be conducted.[5]

Mouse Model of Nemaline Myopathy

- Animal Model: A nebulin-based conditional knockout (Neb cKO) mouse model of nemaline myopathy.[6][8]
- Experimental Preparation: Skinned single muscle fibers or intact whole soleus muscles are isolated.[6][8]
- Dosing: Omecamtiv mecarbil is added to the experimental solution at desired concentrations (e.g., 0.1 µM).[9]
- Pharmacodynamic Assessment: For skinned fibers, force is measured at a range of calcium concentrations to determine calcium sensitivity and maximal specific force.[6] For intact muscles, isometric force and power during isotonic shortening are measured at various stimulation frequencies.[8]

Experimental Workflow Diagram



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Caption: General experimental workflow for preclinical evaluation of Omecamtiv mecarbil.

Conclusion

Omecamtiv mecarbil has demonstrated consistent efficacy in improving systolic function across various preclinical animal models. Its unique mechanism of action, which directly targets the cardiac sarcomere, offers a novel therapeutic approach for heart failure. The use of its deuterated analog, **Omecamtiv mecarbil-d8**, is essential for the accurate pharmacokinetic characterization that underpins the understanding of its dose-response relationship. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and interpret preclinical studies with this promising cardiac myosin activator.

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